Cas no 2680726-30-9 (methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate)

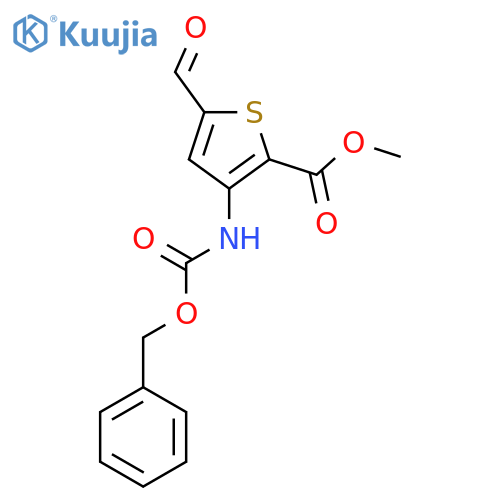

2680726-30-9 structure

商品名:methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate

- EN300-28293729

- 2680726-30-9

- methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate

-

- インチ: 1S/C15H13NO5S/c1-20-14(18)13-12(7-11(8-17)22-13)16-15(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)

- InChIKey: SKVRUBZDSHLNPK-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC(=C1C(=O)OC)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 319.05144369g/mol

- どういたいしつりょう: 319.05144369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 110Ų

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28293729-1.0g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-28293729-0.25g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 | |

| Enamine | EN300-28293729-0.5g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-28293729-5g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 5g |

$3687.0 | 2023-09-08 | ||

| Enamine | EN300-28293729-10g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 10g |

$5467.0 | 2023-09-08 | ||

| Enamine | EN300-28293729-2.5g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 | |

| Enamine | EN300-28293729-0.1g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-28293729-1g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 1g |

$1272.0 | 2023-09-08 | ||

| Enamine | EN300-28293729-0.05g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28293729-5.0g |

methyl 3-{[(benzyloxy)carbonyl]amino}-5-formylthiophene-2-carboxylate |

2680726-30-9 | 95.0% | 5.0g |

$3687.0 | 2025-03-19 |

methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2680726-30-9 (methyl 3-{(benzyloxy)carbonylamino}-5-formylthiophene-2-carboxylate) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量